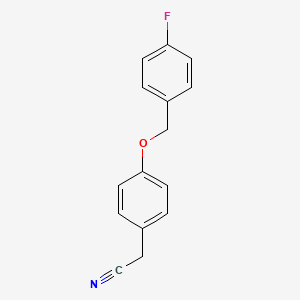
2-(4-((4-フルオロベンジル)オキシ)フェニル)アセトニトリル
説明
MDK35833, also known as Oct3/4-inducer-1, is a potent Oct3/4-inducer. MDK35833 can promot expression and stabilization of Oct3/4 and enhance its transcriptional activity in diverse human somatic cells, implying the possible benefit from using this class of compounds in regenerative medicine.
科学的研究の応用
がん研究
Oct3/4誘導因子-1は、体細胞のがんの発がんに関与している。 Oct3/4誘導因子-1の過剰発現は、さまざまなヒト体細胞腫瘍で検出されており、OCT-3/4の活性化が、がんの発生と進行に寄与している可能性を示唆している .
幹細胞の多分化能
この化合物は、胚性幹細胞、誘導多能性幹細胞、がん幹細胞などの幹細胞の多分化能の維持に関与している . この化合物は、これらの細胞の自己複製と分化能力を調節する主要な転写因子である。
薬剤耐性調節
前立腺がん細胞株では、OCT-3/4の上昇が、薬剤耐性細胞の調節に重要である . これは、化学療法に対する耐性を克服できる治療法を開発する際の潜在的な応用を示唆している。
歯の発生
Oct3/4誘導因子-1は、歯の形態形成に関与しており、Oct3/4陽性細胞の数の増加は、活発な細胞増殖と相関している。 Oct3/4の核から細胞質へのシフトは、歯の発生中の細胞分化に重要な役割を果たしている .
細胞の若返り
この化合物は、細胞の再プログラミングに関与しており、Oct3/4を含む、分化した体細胞を多能性胚様状態に再プログラミングできる転写因子群である「山中因子」の一部である . これは、抗老化研究と再生医療に影響を与えている。
膠芽腫の治療
Oct3/4誘導因子-1は、膠芽腫始原生細胞(GSC)の幹細胞性、浸潤性、および自己複製特性を維持する際の主要な調節因子である。 Oct3/4誘導因子-1の過剰発現は、膠芽腫細胞の分化を阻害し、腫瘍細胞の増殖を促進するため、膠芽腫の治療戦略の標的となる .
特性
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUNIXWNXRVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















